6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Medicinal chemistry Kinase inhibitor design Lead optimization

Select this specific 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS 2034618-19-2) to leverage its unique pyrazin-2-yl carboxamide motif, a critical differentiator from common phenyl or benzimidazole analogs. Ideal for mapping kinase selectivity (c-KIT, PDHK1) and as a novel starting point for NAPE-PLD inhibitor hit expansion, its compact, modular scaffold offers superior derivatization potential for structure-based drug design and permeability optimization.

Molecular Formula C16H13N5O2
Molecular Weight 307.313
CAS No. 2034618-19-2
Cat. No. B2971975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
CAS2034618-19-2
Molecular FormulaC16H13N5O2
Molecular Weight307.313
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CN=C3
InChIInChI=1S/C16H13N5O2/c22-16(21-14-9-17-6-7-18-14)13-8-15(20-11-19-13)23-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21,22)
InChIKeyKFAJZGPUJMZDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS 2034618-19-2): Core Structural Profile and Procurement Relevance


6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS 2034618-19-2) is a synthetic pyrimidine-4-carboxamide derivative bearing a benzyloxy substituent at the 6-position and a pyrazin-2-yl group on the carboxamide nitrogen [1]. This substitution pattern, characterized by a molecular formula of C₁₆H₁₅N₅O₂ and a molecular weight of approximately 305.32 g/mol, places it within a class of heteroaryl-carboxamide compounds explored for kinase inhibition and other therapeutic applications [2]. Its structural features distinguish it from simpler pyrimidine-4-carboxamide analogs, such as N-benzyl variants or those with different heteroaryl substituents, suggesting potential differences in target binding and physicochemical properties relevant to research selection [3].

Why 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide Cannot Be Simply Swapped with Other Pyrimidine-4-Carboxamide Analogs


The pyrimidine-4-carboxamide scaffold exhibits high sensitivity to N-substituent variation. For instance, replacing the pyrazin-2-yl group of the target compound with a benzimidazol-2-yl moiety yields N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide (CAS 2034256-76-1), a distinct chemical entity with a molecular weight of 345.4 g/mol versus 305.32 g/mol . Within the broader class, subtle changes to the heteroaryl carboxamide group—such as switching from a pyrazine to a substituted piperidine or phenyl ring—have been shown to drastically alter potency and selectivity in kinase and enzyme inhibition assays, as demonstrated in SAR studies of NAPE-PLD inhibitors [1]. Therefore, generic substitution without supporting activity data risks undermining experimental reproducibility or biological activity, making direct evidence for this specific pyrazin-2-yl analog essential for informed selection.

Quantitative Differentiation Evidence for 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS 2034618-19-2)


Physicochemical Distinction from a Direct Heteroaryl Analog (Benzimidazole vs. Pyrazine)

A direct comparator, N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide (CAS 2034256-76-1), has a significantly larger molecular weight (345.4 g/mol) compared to the target compound (305.32 g/mol), reflecting the replacement of the terminal pyrazine ring with a bulkier benzimidazole . This difference impacts key drug-likeness parameters such as lipophilicity and hydrogen-bonding capacity, which are critical in kinase inhibitor design [1].

Medicinal chemistry Kinase inhibitor design Lead optimization

Class-Level Evidence for NAPE-PLD Inhibitory Activity of Pyrimidine-4-carboxamides

Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrate that variation in the N-carboxamide substituent dramatically affects potency. The reference compound LEI-401 achieved nanomolar potency (IC₅₀ < 100 nM) through iterative optimization of the heteroaryl and amine substituents, highlighting the sensitivity of this scaffold to structural modifications [1]. While no direct data exists for the target compound, its distinct pyrazin-2-yl group represents a key variable that could modulate activity relative to established SAR.

NAPE-PLD inhibition Lipid signaling Neuroscience

Kinase Inhibition Potential: A Class-Based Differentiation from Existing Inhibitors

Patent literature describes pyrimidine-4-carboxamide derivatives as inhibitors of kinases such as c-KIT and PDHK1, with some examples achieving IC₅₀ values below 10 nM [1][2]. The target compound's specific combination of a 6-benzyloxy group and an N-pyrazin-2-yl carboxamide is structurally distinct from these potent analogs, suggesting a unique selectivity profile that warrants evaluation rather than simple extrapolation from known inhibitors.

Kinase inhibition c-KIT PDHK1

Optimal Application Scenarios for 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide (CAS 2034618-19-2) Based on Structural Differentiation


Kinase Selectivity Profiling for Drug Discovery

The compound's unique pyrazin-2-yl carboxamide motif distinguishes it from more common phenyl or benzimidazole analogs found in known kinase inhibitors. This structural divergence makes it a valuable tool compound for selectivity screening panels, particularly for kinases like c-KIT or PDHK1 where pyrimidine-4-carboxamides are known to be active [1]. Using this compound can help map the structure-activity relationship landscape and identify selective inhibition profiles that may be missed by more potent but less selective analogs [2].

NAPE-PLD Inhibitor Development and Lipid Signaling Research

SAR studies have established that the N-carboxamide substituent is a critical determinant of NAPE-PLD inhibitory potency. The pyrazin-2-yl group present in this compound has not been explored in published NAPE-PLD inhibitor series, offering a novel chemical starting point for hit expansion and lead optimization campaigns aimed at modulating N-acylethanolamine (NAE) biosynthesis [1]. Its use could yield new inhibitors with distinct pharmacokinetic profiles.

Chemical Biology Probe Development

The compound's lower molecular weight and potentially favorable hydrogen-bonding characteristics compared to larger heteroaryl analogs suggest it could serve as a core scaffold for developing chemical probes with improved cell permeability. Its modular structure allows for further derivatization at the benzyloxy or pyrazine positions, making it suitable for structure-based drug design efforts where a compact, versatile core is required [2].

Quote Request

Request a Quote for 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.